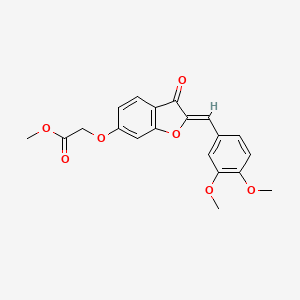

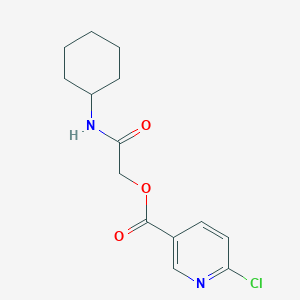

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Dimethoxybenzylidene)-1-indanone” is a related compound . It has a molecular formula of C18H16O3 . Another related compound is “2-(3,4-Dimethoxybenzylidene)hydrazinecarboxamide” with a molecular formula of C10H13N3O3 .

Synthesis Analysis

A lab report on the synthesis of a related compound, “2-(3,4-Dimethoxybenzylidene)-(indan-1-one)”, was found . The synthesis involved an Aldol reaction, which is a reaction that involves both nucleophilic addition and alpha substitution steps . This reaction yields a beta hydroxy carbonyl compound .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Dimethoxybenzylidene)-1-indanone” is available in the ChemSpider database . The molecular weight is 280.318 Da .

Chemical Reactions Analysis

The Aldol reaction mentioned in the synthesis analysis is a key chemical reaction . It involves a nucleophilic enolate ion and an electrophilic carbonyl compound .

Physical And Chemical Properties Analysis

The molecular weight of “2-(3,4-Dimethoxybenzylidene)-1-indanone” is 280.318 Da . For “2-(3,4-Dimethoxybenzylidene)hydrazinecarboxamide”, the molecular weight is 223.229 Da .

Scientific Research Applications

Chemical Properties and Structure Analysis

- Structural Analysis : The compound exhibits a Z configuration in its structure, as seen in similar compounds. An example is the rac-(Z)-Ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, where the tetrahydrofuran group exhibits an anti relative configuration of atoms and forms hydrogen-bonded dimers in its crystal structure (Loiseau et al., 2006).

Synthesis and Reactions

- Novel Synthesis Approaches : This compound is synthesized during reactions involving thiocarbonohydrazides and dimethyl acetylene dicarboxylate. The process involves nucleophilic addition on a C/C triple bond (Hassan et al., 2012).

Application in Catalysis

- Catalysis : N-heterocyclic carbenes, similar in structure to (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, are efficient catalysts in transesterification and acylation reactions. They are involved in the acylation of alcohols with vinyl acetate and methyl esters, showing the versatility of similar compounds in catalytic processes (Grasa et al., 2002).

Photophysical and Spectroscopic Properties

- Spectroscopic Properties : Compounds with similar structures have been characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible light (UV–Vis), and X-ray diffraction. These techniques reveal important aspects of their electronic structure and spectral transitions, which are crucial for understanding their applications in various fields (Chai et al., 2016).

Potential in Pharmaceutical Research

- Antimicrobial and Antioxidant Properties : Related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. This indicates the potential of (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate in pharmaceutical research, especially in the development of new drugs and therapeutic agents (Sonia et al., 2013).

properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-23-15-7-4-12(8-17(15)24-2)9-18-20(22)14-6-5-13(10-16(14)27-18)26-11-19(21)25-3/h4-10H,11H2,1-3H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJKFBGXIPBCRA-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)

![N-(3-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2749097.png)

![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)

![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)

![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)

![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)